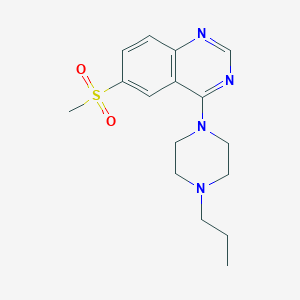
6-Methylsulfonyl-4-(4-propylpiperazin-1-yl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylsulfonyl-4-(4-propylpiperazin-1-yl)quinazoline, also known as MPQ, is a potent and selective inhibitor of the cGMP-dependent protein kinase type Iα (PKG-Iα). PKG-Iα is an important protein kinase that plays a crucial role in regulating various physiological processes, such as smooth muscle relaxation, platelet aggregation, and cardiac contractility. MPQ has been extensively studied for its potential therapeutic applications in various diseases, such as hypertension, pulmonary arterial hypertension, and erectile dysfunction.
Wirkmechanismus
6-Methylsulfonyl-4-(4-propylpiperazin-1-yl)quinazoline exerts its pharmacological effects by selectively inhibiting the activity of PKG-Iα. PKG-Iα is a serine/threonine protein kinase that plays a crucial role in regulating various physiological processes, such as smooth muscle relaxation, platelet aggregation, and cardiac contractility. 6-Methylsulfonyl-4-(4-propylpiperazin-1-yl)quinazoline binds to the ATP-binding site of PKG-Iα and blocks its activity, leading to a decrease in cGMP-mediated signaling.
Biochemical and Physiological Effects:
6-Methylsulfonyl-4-(4-propylpiperazin-1-yl)quinazoline has been shown to have various biochemical and physiological effects, such as vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle. These effects are mediated by the inhibition of PKG-Iα activity and the subsequent decrease in cGMP-mediated signaling. 6-Methylsulfonyl-4-(4-propylpiperazin-1-yl)quinazoline has also been shown to have anti-inflammatory and anti-proliferative effects in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
6-Methylsulfonyl-4-(4-propylpiperazin-1-yl)quinazoline has several advantages for lab experiments, such as its high potency and selectivity for PKG-Iα, which allows for precise modulation of cGMP-mediated signaling. However, 6-Methylsulfonyl-4-(4-propylpiperazin-1-yl)quinazoline also has some limitations, such as its poor solubility in water and its potential for off-target effects on other protein kinases.
Zukünftige Richtungen
There are several potential future directions for research on 6-Methylsulfonyl-4-(4-propylpiperazin-1-yl)quinazoline and its therapeutic applications. One area of research is the development of new analogs of 6-Methylsulfonyl-4-(4-propylpiperazin-1-yl)quinazoline with improved potency, selectivity, and pharmacokinetic properties. Another area of research is the investigation of the role of PKG-Iα in various diseases and the development of new therapeutic strategies based on the modulation of cGMP-mediated signaling. Finally, there is a need for further studies on the safety and efficacy of 6-Methylsulfonyl-4-(4-propylpiperazin-1-yl)quinazoline in preclinical and clinical settings.
Synthesemethoden
The synthesis of 6-Methylsulfonyl-4-(4-propylpiperazin-1-yl)quinazoline involves a multi-step process that starts with the reaction of 2-aminobenzonitrile with 2-methylsulfonyl chloride to form 2-methylsulfonylbenzonitrile. This intermediate is then reacted with propylpiperazine in the presence of a catalyst to form 4-propylpiperazin-1-yl-2-methylsulfonylbenzonitrile. Finally, this intermediate is reacted with 2-chloro-6-methylquinazoline in the presence of a base to form 6-Methylsulfonyl-4-(4-propylpiperazin-1-yl)quinazoline.
Wissenschaftliche Forschungsanwendungen
6-Methylsulfonyl-4-(4-propylpiperazin-1-yl)quinazoline has been extensively studied for its potential therapeutic applications in various diseases, such as hypertension, pulmonary arterial hypertension, and erectile dysfunction. It has been shown to be a potent and selective inhibitor of PKG-Iα, which is an important protein kinase that plays a crucial role in regulating various physiological processes. 6-Methylsulfonyl-4-(4-propylpiperazin-1-yl)quinazoline has been used in various in vitro and in vivo studies to investigate the role of PKG-Iα in various diseases and to develop new therapeutic strategies.
Eigenschaften
IUPAC Name |
6-methylsulfonyl-4-(4-propylpiperazin-1-yl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-3-6-19-7-9-20(10-8-19)16-14-11-13(23(2,21)22)4-5-15(14)17-12-18-16/h4-5,11-12H,3,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOMASNROWTSSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]butanoic acid](/img/structure/B6623456.png)
![4-[[[2-(3,5-Diethyl-1,2-oxazol-4-yl)acetyl]amino]methyl]benzoic acid](/img/structure/B6623460.png)
![(2R)-2-[[2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetyl]amino]-3-phenylpropanoic acid](/img/structure/B6623469.png)
![4-[6-[4-(5-Fluoropentyl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B6623477.png)
![(2S)-2-[[2-[3,5-dimethyl-1-(2-methylpropyl)pyrazol-4-yl]acetyl]amino]-2-phenylacetic acid](/img/structure/B6623483.png)
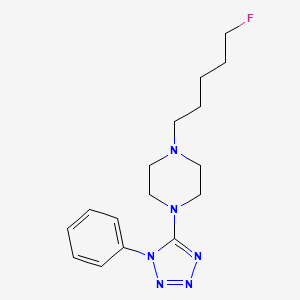
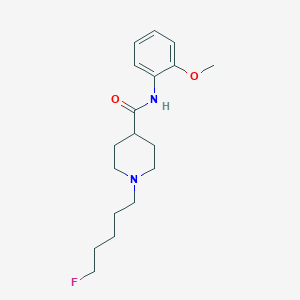
![3-(6-Tert-butylpyridazin-3-yl)-1-[[1-(hydroxymethyl)cyclopropyl]methyl]-1-methylurea](/img/structure/B6623505.png)
![N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B6623519.png)
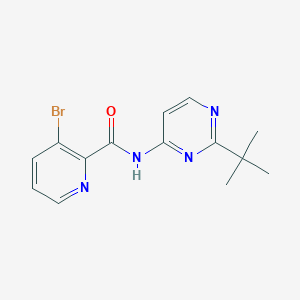
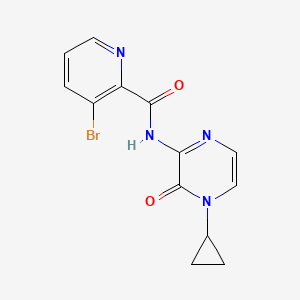
![4-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6623535.png)
![(2-cyclopropyl-1H-pyrrol-3-yl)-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B6623538.png)
![N-[3-(pyrrolidine-1-carbonyl)phenyl]-2H-benzotriazole-4-carboxamide](/img/structure/B6623540.png)